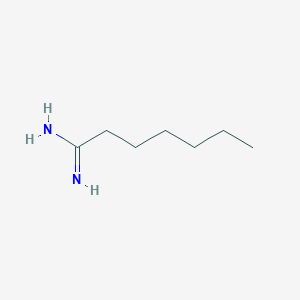

Heptanimidamide

Descripción

Heptanimidamide is a specific carboxamidine featuring a seven-carbon alkyl chain. As nitrogen analogues of carboxylic acids, amidines are characterized by the functional group RC(=NR')NR''R''' and are recognized as strong organic bases. thieme-connect.de The study of Heptanimidamide is intrinsically linked to the broader field of amidine chemistry, which has a rich history and a continually expanding role in modern synthetic and medicinal chemistry.

Table 1: Chemical Properties of Heptanimidamide

| Property | Value |

| CAS Number | 95093-94-0 |

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.22 g/mol |

| Predicted Boiling Point | 187.5 ± 23.0 °C |

| Predicted Density | 0.93 ± 0.1 g/cm³ |

| Predicted pKa | 13.00 ± 0.40 |

| This data is based on computational predictions and may vary from experimental values. chemicalbook.comchemicalbook.com |

The scientific exploration of amidines dates back to the 19th century, with a pivotal development being the discovery of the Pinner reaction in 1877 by German chemist Adolf Pinner. wikipedia.orgjk-sci.comdbpedia.org This reaction remains one of the most practical and widely used methods for the synthesis of unsubstituted amidines. jk-sci.com

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgnih.gov This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. synarchive.com The reliability and broad applicability of this method for both aliphatic and aromatic nitriles solidified its place as a cornerstone of amidine synthesis for over a century. nih.gov

While specific research focused exclusively on Heptanimidamide is not extensively documented, the significance of its underlying chemical structure—the amidine or imidamide scaffold—is substantial in modern organic chemistry. nih.govresearchgate.net This scaffold serves as a crucial building block and a key pharmacophore in the development of new therapeutic agents and functional materials. nih.govsemanticscholar.org

Amidines are valued intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The cyclic amidine motif, for example, is a key feature in a class of inhibitors targeting β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. acs.org Furthermore, the amidine functional group is found in a wide array of therapeutic agents with demonstrated antibacterial, antifungal, and antiviral properties. nih.gov The seven-carbon chain of Heptanimidamide provides a significant lipophilic character, which can be a critical parameter in drug design for modulating a molecule's interaction with biological membranes and protein targets.

Recent research has highlighted the potential of amidine-containing compounds as STING (stimulator of interferon genes) inhibitors, which are of interest for treating certain inflammatory diseases. acs.org The versatility of the amidine scaffold makes it a subject of ongoing interest in medicinal chemistry for creating diverse molecular libraries to screen for biological activity. nih.govchemscene.com

The current research landscape in imidamide chemistry is dynamic, driven by the dual needs for novel molecular structures and more efficient, sustainable synthetic methods. researchgate.netrsc.org A primary focus is the development of new catalytic systems to construct the amidine framework. Modern approaches often employ transition-metal catalysts, such as copper or palladium, to facilitate the addition of amines to nitriles under milder conditions than classical methods. mdpi.com Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are also being explored to build diverse amidine libraries efficiently. organic-chemistry.orgnih.gov

Despite significant progress, several challenges persist. A major goal is the development of "green" or sustainable synthetic protocols that minimize waste, avoid hazardous reagents, and improve atom economy. rsc.orgrsc.org This includes the use of more environmentally benign solvents and catalysts, as well as developing reactions that can be performed under ambient conditions. rsc.orgharvard.edu

Another significant challenge is the direct synthesis of N-substituted amidines from unactivated nitriles and amines, which often requires harsh conditions or stoichiometric activators. mdpi.comcore.ac.uk Researchers are actively investigating novel catalytic methods, including photoredox catalysis, to overcome the high activation barrier of these transformations under mild conditions. nih.govresearchgate.net The ongoing demand for new pharmaceuticals and functional materials ensures that the synthesis and application of amidines like Heptanimidamide will remain a vibrant area of chemical research. researchgate.netsemanticscholar.org

Structure

3D Structure

Propiedades

IUPAC Name |

heptanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRPIROFDXFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Heptanimidamide and Its Precursors

Classical and Established Synthetic Routes to Imidamides

These methods represent foundational approaches to constructing the imidamide functional group.

Pinner Reaction and its Variants

The Pinner reaction is a well-established method for synthesizing imidamides, often proceeding via an imidate ester intermediate. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate ester (also known as a Pinner salt), which is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the corresponding imidamide. For heptanimidamide, the precursor would be heptanenitrile (B1581596).

The general reaction sequence is:

Nitrile to Imidate Ester: R-CN + R'-OH + HCl → [R-C(OR')=NH2]+ Cl-

Imidate Ester to Imidamide: [R-C(OR')=NH2]+ Cl- + NH3 → R-C(=NH)NH2 + R'-OH + HCl

A critical aspect of the Pinner reaction is the rigorous exclusion of water, as its presence can lead to the formation of esters or amides instead of the desired imidate ester. Variants of this reaction have been developed to improve yields and functional group tolerance. nih.govresearchgate.net

Direct Amidation Methods

Direct amidation methods aim to form the imidamide functional group without necessarily isolating an imidate ester intermediate. These can involve the direct reaction of nitriles with amines under specific catalytic conditions. For example, the addition of amines to nitriles catalyzed by certain metal amides or Lewis acids can directly yield imidamides. organic-chemistry.org

Nitrile-Based Synthesis Approaches

This category broadly encompasses methods that utilize nitriles as the primary starting material for imidamide synthesis. Beyond the Pinner reaction, other nitrile-based approaches include:

Nucleophilic Addition of Amines to Nitriles: This can be facilitated by various catalysts. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles, yielding N-arylamidinates. organic-chemistry.org

Catalytic Synthesis from Nitriles: Various transition metal catalysts and organocatalysts can promote the direct addition of nitrogen nucleophiles to the nitrile triple bond, leading to imidamides. organic-chemistry.org

Novel and Emerging Synthetic Methodologies for Heptanimidamide

Recent advancements have introduced more efficient and selective methods for imidamide synthesis, often employing catalysis.

Metal-Catalyzed Synthesis Protocols

Transition metal catalysis plays a significant role in modern synthetic chemistry, offering pathways to complex molecules with high efficiency. For imidamides, metal-catalyzed approaches can include:

C-H Activation/Annulation Reactions: Amidines themselves can participate in metal-catalyzed C-H activation reactions, leading to the formation of new heterocyclic structures. While this focuses on the reactivity of pre-formed amidines, it highlights the role of metals in functionalizing amidine-containing molecules. rsc.org

Catalysis for Nitrile Functionalization: Various transition metals (e.g., copper, palladium) can catalyze the addition of amines or other nitrogen sources to nitriles, providing routes to imidamides. organic-chemistry.org These methods often offer milder conditions and better functional group tolerance compared to classical approaches.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysis. For imidamide synthesis, organocatalysts, such as Brønsted acids or Lewis bases, can activate nitriles or other precursors, facilitating the nucleophilic addition of amines to form the imidamide linkage. rsc.org These methods are often attractive due to their environmental benefits and the avoidance of metal contamination in the final product.

Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted)

The principles of green chemistry are increasingly vital in the synthesis of organic compounds, aiming to reduce environmental impact and enhance efficiency. For imidamide synthesis, several green approaches are applicable, including solvent-free reactions, the use of microwave or ultrasound irradiation, and the development of catalytic systems that minimize waste.

While specific studies detailing the microwave- or ultrasound-assisted synthesis of heptanimidamide were not found, these techniques are widely employed for the synthesis of heterocycles and other organic molecules, offering advantages such as reduced reaction times and improved yields sioc-journal.cn. For instance, microwave irradiation can accelerate reactions that might otherwise require prolonged heating, while ultrasound can enhance mass transfer and reaction rates.

Solvent-free reaction conditions are also a cornerstone of green chemistry. Methods involving the direct trituration and heating of reactants, or reactions conducted neat, can significantly reduce solvent waste and simplify work-up procedures rsc.orgorganic-chemistry.orgresearchgate.net. For example, boric acid has been utilized as a catalyst in solvent-free amide synthesis from carboxylic acids and urea, demonstrating the potential for catalytic green approaches researchgate.net. Furthermore, some imidamide transformations, such as the synthesis of certain imidazoles from imidamides, can proceed without the need for metal catalysts, aligning with green chemistry principles rsc.org.

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods offer sustainable and efficient alternatives for chemical synthesis, often enabling reactions under milder conditions and with reduced byproducts.

Photochemical Synthesis: Photochemical reactions utilize light energy to drive chemical transformations. In the context of imidamides and related heterocycles, photochemical methods have been explored for the synthesis of compounds like indoles and imidazopyridines acs.orgmdpi.commdpi.comnih.gov. For example, Rh(III)-catalyzed C–H activation/annulation reactions involving imidamides and diazo ketoesters have been developed for indole (B1671886) synthesis, proceeding through C=N and C–C bond cleavage acs.orgmdpi.com. Imidamide derivatives themselves have shown photochemical activity, with certain N'-hydroxy imidamides undergoing UV irradiation to induce DNA photo-cleavage, suggesting potential photochemical reactivity researchgate.net.

Electrochemical Synthesis: Electrochemical synthesis employs electrical current to drive reactions, offering precise control over reaction conditions and often eliminating the need for stoichiometric chemical oxidants or reductants mdpi.comnih.gov. This approach is recognized for its environmental friendliness and potential for generating complex molecules efficiently mdpi.comnih.gov. Electrochemical methods have been applied to the synthesis of various nitrogen-containing heterocycles, including imidazoles and imidazopyridines mdpi.comnih.gov. For instance, palladium-catalyzed electrochemical synthesis has been used to prepare pyrido[1,2-a]pyridines from imidamides and internal alkynes sci-hub.se. Furthermore, electrochemical multicomponent reactions have been employed to synthesize N-sulfonyl amidines using methanol (B129727) as a C1 source organic-chemistry.org.

While direct photochemical or electrochemical synthesis routes for heptanimidamide are not extensively documented, the principles and methodologies applied to other imidamide derivatives suggest potential pathways for its development.

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of heptanimidamide likely relies on readily available precursors, with nitriles being common starting materials for amidine and imidamide synthesis.

Heptanenitrile: As a C7 nitrile, heptanenitrile (C₇H₁₃N) is a primary candidate precursor for heptanimidamide. The Pinner reaction is a well-established method for synthesizing amidines and imidamides. This process typically involves the reaction of a nitrile with an alcohol in the presence of an acid (e.g., HCl) to form an imino ether (or imino ester), which is subsequently treated with ammonia or an amine to yield the corresponding amidine or imidamide wikipedia.orgresearchgate.net. For heptanimidamide, this would involve reacting heptanenitrile with an alcohol and acid, followed by amination.

Pinner Reaction for Imidamide Synthesis:

Step 1: Nitrile + Alcohol + Acid → Imino Ether/Ester

Step 2: Imino Ether/Ester + Ammonia → Imidamide

Lewis acids can also catalyze the direct amination of nitriles wikipedia.org. Other general methods for amidine synthesis include the reaction of dimethylformamide acetal (B89532) with primary amines or the direct amination of imidoyl chlorides wikipedia.org.

Heptanoic Acid: Heptanoic acid (C₇H₁₄O₂) is another C7 compound that could potentially serve as a precursor, though less directly for imidamides compared to nitriles. Heptanoic acid is used in the synthesis of heptanamide (B1606996) ontosight.aiorgsyn.org. While amides can sometimes be converted to amidines, this route is typically less direct than starting from nitriles.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of heptanimidamide, as well as for facilitating scale-up.

Ligand Design and Catalyst Screening

The use of catalysts, often transition metal complexes, is fundamental to many synthetic routes involving imidamides. Optimization frequently involves screening various catalysts and ligands to identify the most effective system.

Catalysts: Transition metals such as Rhodium (Rh), Palladium (Pd), Copper (Cu), Silver (Ag), and Ruthenium (Ru) are commonly employed in reactions involving imidamides or for the synthesis of related heterocyclic structures rsc.orgorganic-chemistry.orgacs.orgmdpi.comsci-hub.sersc.orgacs.orgmdpi.com. For example, Rh(III) catalysts are vital for C–H activation/annulation reactions of imidamides acs.orgmdpi.comrsc.org. Copper catalysts are used in the synthesis of amidines from nitriles and amines mdpi.com.

Ligand Design: The choice of ligands coordinated to the metal center significantly influences catalytic activity, selectivity, and stability. Ligand design and screening are therefore critical steps in optimizing reaction performance researchgate.netbeilstein-journals.org.

Solvent Effects and Reaction Parameter Tuning

The selection of appropriate solvents and the fine-tuning of reaction parameters are essential for achieving optimal results.

Solvent Effects: Solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), 2,2,2-Trifluoroethanol (TFE), and water are frequently used in imidamide chemistry mdpi.comresearchgate.net. However, the drive towards greener synthesis also promotes the use of bio-based solvents or solvent-free conditions where possible rsc.orgorganic-chemistry.orgresearchgate.netrsc.org. The polarity, protic nature, and coordinating ability of the solvent can profoundly impact reaction rates and outcomes.

Parameter Tuning: Key parameters that require optimization include temperature, reaction time, catalyst loading, substrate concentration, and the presence of additives or co-catalysts researchgate.netnih.gov. Advanced techniques like Response Surface Methodology (RSM) and machine learning (ML) are increasingly used to systematically explore parameter space and identify optimal conditions efficiently beilstein-journals.orgnih.govamidetech.com. For example, RSM can be employed to optimize variables such as temperature and solvent composition (e.g., water content in aqueous ethanol) for yield and reaction time nih.gov.

Scale-Up Considerations for Research Applications

Translating laboratory-scale syntheses to larger scales for research applications requires careful consideration of process efficiency, safety, and economics.

Process Optimization: Robust optimization of reaction conditions, as discussed above, is paramount for successful scale-up. This includes ensuring consistent yields and purity, minimizing side reactions, and developing efficient work-up and purification protocols rsc.orgbeilstein-journals.orgamidetech.com.

Scalability of Methods: Some synthetic routes, such as certain photochemical or electrochemical reactions, have demonstrated scalability to gram-scale production mdpi.commdpi.com. Data science-driven strategies can also play a role in guiding scale-up by predicting process performance and identifying critical parameters researchgate.net.

Compound List

Heptanimidamide

Heptanenitrile

Heptanoic acid

Heptanamide

Heptanoyl chloride

Imidamide

Amidine

Imino ether

Imino ester

Imidoyl chloride

N-sulfonyl amidine

Indole

Imidazopyridine

Pyrido[1,2-a]pyridine

Benzimidazole

Quinazoline

Triazine

Triazole

Carboxylic acid

Amine

Amide

Nitrile

Alcohol

Urea

Lewis acid

Copper catalyst

Rhodium catalyst

Palladium catalyst

Silver catalyst

Ruthenium catalyst

Ligand

THF (Tetrahydrofuran)

DMF (Dimethylformamide)

MeCN (Acetonitrile)

TFE (2,2,2-Trifluoroethanol)

Cyrene™

Boric acid

Triphenylphosphine

Iodine

Diazo ketoester

Anthranil

N-hydroxycarbamate

Sulfonamide

Sulfonyl chloride

Sulfonyl azide (B81097)

Carbodiimide

Hydroxy benzotriazole (B28993) (HOBt)

Meldrum's acid

Ketene acetals

Aromatic aldehydes

Reactivity and Reaction Mechanisms of Heptanimidamide

Role as a Bifunctional Reagent in Organic Transformations

Heptanimidamide, with its distinct nitrogen-containing functional groups, can act as a bifunctional reagent. The presence of both a nucleophilic amine moiety (-NH₂) and an imine nitrogen (=NH) within close proximity on the same carbon atom enables Heptanimidamide to engage in reactions that require dual points of interaction. This bifunctionality is key to its potential catalytic activity and its role in the synthesis of heterocyclic compounds.

For instance, amidines, in general, have been utilized as bifunctional catalysts, where one part of the molecule activates one reactant while another part activates a second reactant, facilitating a concerted transformation acs.org. Their ability to participate in reactions requiring both nucleophilic attack and proton transfer underscores their utility in complex organic syntheses rushim.ru. While specific examples for Heptanimidamide are scarce, its structural characteristics suggest it could potentially act as a nucleophilic catalyst or a building block in cyclization reactions, similar to other amidines that react with systems like 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and triazines nih.govresearchgate.netescholarship.orgacs.org.

Mechanistic Elucidation Studies

Understanding the precise pathways and intermediates involved in chemical reactions is crucial for optimizing synthetic processes and predicting chemical behavior. While detailed mechanistic studies specifically on Heptanimidamide are limited, the principles and methodologies employed for studying other amidines and organic reactions are directly applicable. These studies typically involve kinetic investigations, isotopic labeling, and the detection of transient species.

Kinetic studies are fundamental to deciphering reaction mechanisms by quantifying reaction rates under various conditions (e.g., temperature, concentration, solvent) nih.govenovatia.com. These investigations help identify the rate-determining step, determine reaction orders, and establish activation parameters, providing critical insights into the energy landscape of a reaction.

For example, studies on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines employed kinetic investigations to reveal that the reaction proceeds via an addition/N₂ elimination/cyclization pathway, with the initial nucleophilic attack of the amidine on the azine being the rate-limiting step nih.govresearchgate.netescholarship.orgacs.org. Analysis using Hammett plots in such studies can also indicate the electronic nature of the transition state, suggesting charge development on specific atoms escholarship.org. Techniques such as in situ NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor reaction progress and gather kinetic data enovatia.comresearchgate.net.

Table 1: Illustrative Kinetic Study Parameters for Amidine Reactions

| Parameter | Typical Value/Description | Significance | Source Reference |

| Rate-Limiting Step | Initial nucleophilic attack of amidine on electrophilic center | Identifies the slowest step controlling the overall reaction rate. | nih.govresearchgate.netescholarship.orgacs.org |

| Hammett ρ Value | Negative (e.g., -1.26 to -1.53) | Indicates accumulation of partial positive charge on the amidine carbon in the transition state. | escholarship.org |

| Kinetic Isotope Effect (KIE) | Varies depending on the labeled atom and bond broken | Helps determine which bonds are broken or formed in the rate-determining step. | nih.govresearchgate.netescholarship.orgacs.orgharvard.edu |

| Reaction Order | Determined experimentally (e.g., first-order in amidine) | Quantifies the dependence of reaction rate on reactant concentrations. | researchgate.net |

Isotopic labeling is a powerful technique that uses stable or radioactive isotopes of elements to trace the fate of specific atoms within molecules during a chemical reaction or metabolic process nih.govchempep.comsilantes.comnumberanalytics.comkit.eduslideshare.nettutorchase.com. By substituting naturally occurring atoms with their isotopically enriched counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, ²H for ¹H), researchers can follow the movement of these atoms through reaction intermediates and into products, thereby elucidating reaction pathways and identifying key intermediates nih.govnumberanalytics.comkit.eduslideshare.nettutorchase.com.

In the context of amidine chemistry, ¹⁵N-labeling studies have been instrumental in confirming proposed reaction mechanisms, such as the reaction of amidines with nitrogen-rich heterocycles nih.govresearchgate.netescholarship.orgacs.org. Furthermore, kinetic isotope effects (KIEs), which measure the change in reaction rate when an atom is replaced by its heavier isotope, are a specific application of isotopic labeling used to pinpoint bonds that are broken or formed in the rate-determining step of a reaction nih.govresearchgate.netescholarship.orgacs.orgharvard.edufz-juelich.de.

Table 2: Stable Isotopes Commonly Used in Mechanistic Studies

| Isotope | Element | Typical Use | Information Provided | Detection Method |

| ²H | Hydrogen | Tracing hydrogen atom movement, studying proton transfer, KIEs | Identifies specific hydrogen atoms involved in bond breaking/formation; indicates rate-determining steps. | Mass Spectrometry (MS), NMR Spectroscopy |

| ¹³C | Carbon | Tracing carbon backbone, identifying intermediates, metabolic flux analysis | Elucidates carbon atom pathways, confirms structural assignments, quantifies metabolic flow. | MS, NMR Spectroscopy |

| ¹⁵N | Nitrogen | Tracing nitrogen atoms, studying amide/amine group involvement, KIEs | Reveals the role of nitrogen atoms in reactions, confirms reaction mechanisms involving nitrogen centers. | MS, NMR Spectroscopy |

Many chemical reactions proceed through short-lived, highly reactive intermediates known as transient species. Detecting and characterizing these species is often critical for a complete mechanistic understanding magnitudeinstruments.comnih.govedinst.comrsc.orgyoutube.com. Time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy and time-resolved fluorescence (TRF) spectroscopy, are invaluable tools for this purpose magnitudeinstruments.comnih.govedinst.comrsc.orgyoutube.comacs.orgresearchgate.netrsc.org.

These methods employ a "pump-probe" approach: a short pulse of light (the pump) excites the sample, creating transient species, and a second pulse of light (the probe) measures the absorption or emission changes at various time delays after excitation magnitudeinstruments.comedinst.comyoutube.com. This allows for the observation of species that may exist for only picoseconds or nanoseconds magnitudeinstruments.comedinst.comyoutube.com. For example, TA spectroscopy can monitor excited states, radicals, and other intermediates, providing dynamic information about photochemical and photophysical processes magnitudeinstruments.comedinst.comyoutube.com. Techniques like modulation excitation spectroscopy (MES) can also be used in conjunction with other methods to specifically identify species actively participating in catalytic cycles chimia.ch. While specific transient species for Heptanimidamide have not been detailed, these spectroscopic methods are standard for investigating the mechanisms of organic reactions.

Table 3: Time-Resolved Spectroscopic Techniques for Transient Species Detection

| Technique | Principle | Typical Timescale | Information Gained | Example Application |

| Transient Absorption (TA) Spectroscopy | Pump pulse excites sample; probe pulse measures absorption changes of transient species as a function of time and wavelength. | Femtoseconds to milliseconds | Detection and characterization of excited states, radicals, intermediates; reaction kinetics. | Photochemistry, photophysics, electron/energy transfer. |

| Time-Resolved Fluorescence (TRF) Spectroscopy | Pump pulse excites sample; probe measures fluorescence decay and spectral evolution of transient emissive species. | Picoseconds to nanoseconds | Dynamics of excited states, solvation dynamics, molecular interactions. | Studying excited-state lifetimes, molecular dynamics. |

| Modulation Excitation Spectroscopy (MES) | Detects species responding to periodic external stimuli (e.g., concentration modulation), often combined with IR spectroscopy. | Varies | Identification of active species in catalytic cycles, distinguishing from spectator species. | Heterogeneous catalysis, surface reaction mechanisms. |

Synthesis and Chemical Transformations of Heptanimidamide Derivatives

N-Substitution and Derivatization Strategies

The nitrogen atoms within the heptanimidamide core are amenable to various substitution and derivatization reactions, allowing for the fine-tuning of its chemical and physical properties.

N-Alkylation: A significant strategy for derivatizing imidamides involves N-alkylation. Transition metal-catalyzed reactions, particularly those employing ruthenium (Ru) or iridium (Ir) complexes, have emerged as efficient methods for the N-alkylation of amines and amides using alcohols as alkylating agents. These reactions often proceed via a "borrowing hydrogen" mechanism, offering high atom economy and mild reaction conditions, and can achieve good yields with excellent stereochemical retention when applicable nih.govorganic-chemistry.orgunica.it. For instance, the N-alkylation of an amino acid ester derivative with an alcohol catalyzed by a Ru complex demonstrates the potential for introducing diverse alkyl or aryl groups onto nitrogen centers.

Table 1: Example of N-Alkylation of an Amide Derivative This table illustrates a typical N-alkylation reaction using an alcohol as the alkylating agent, catalyzed by a ruthenium complex, which is a relevant strategy for derivatizing imidamides.

| Substrate (Amide Derivative) | Alkylating Agent (Alcohol) | Catalyst System | Conditions | Product (N-alkylated derivative) | Yield (%) | Reference |

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru complex (0.5 mol%) | Toluene, 120 °C, 18 h | N-(4-methylbenzyl)phenylalanine pentyl ester | 55 | nih.gov |

Furthermore, copper metallaphotoredox catalysis provides a versatile platform for N-alkylation of various N-nucleophiles with alkyl halides, operating under mild, visible-light-induced conditions princeton.edu. These methods can be adapted to introduce a wide array of substituents onto the nitrogen atoms of heptanimidamide.

Salt Formation: As a basic functional group, the imidamide moiety readily forms salts with acids. Heptanimidamide hydrochloride, for example, is a known compound ambeed.comgoogle.com, indicating that simple acid-base reactions are a straightforward method for derivatization, influencing solubility and handling characteristics.

Functionalization of the Alkyl Chain

Modifying the seven-carbon alkyl chain of heptanimidamide offers another avenue for structural diversification.

C-H Activation: The selective functionalization of unactivated alkyl C-H bonds represents a powerful strategy for introducing new chemical linkages. Amide groups can act as directing groups in transition-metal-catalyzed C-H activation reactions, facilitating the formation of C-C or C-heteroatom bonds along the alkyl chain sioc-journal.cn. While specific applications to heptanimidamide are not detailed, this approach could enable regioselective modifications at various positions of the heptyl chain.

Radical-Mediated Functionalization: Radical chemistry offers alternative pathways for alkyl chain modification. For instance, nickel-catalyzed migratory functionalization of unactivated alkyl halides, often referred to as "chain walking," can lead to the installation of functional groups at remote positions within an alkyl chain researchgate.net.

Precursor Functionalization: An alternative strategy involves functionalizing the alkyl chain of a precursor molecule before its conversion into the heptanimidamide. Methods for functionalizing long-chain olefins or fatty acid derivatives, such as hydroboration-isomerization followed by subsequent transformations, can introduce diverse functionalities into the alkyl backbone uantwerpen.be. This approach allows for the synthesis of heptanimidamide derivatives with pre-installed functional groups on the alkyl chain.

Synthesis of Complex Heptanimidamide-Containing Scaffolds

Heptanimidamide derivatives can be incorporated into larger, more complex molecular architectures, serving as key components or building blocks.

Multicomponent Reactions (MCRs): Multicomponent reactions are highly efficient for assembling complex molecules in a single synthetic operation by combining three or more reagents nih.gov. These reactions can rapidly generate molecular diversity and complexity, including chiral centers. While specific MCRs directly involving heptanimidamide are not widely reported, general MCR strategies that form C-N bonds or heterocyclic systems could be adapted to incorporate the heptanimidamide moiety into intricate scaffolds.

Building Block Strategies: Functionalized heptanimidamide derivatives can serve as valuable synthetic building blocks. For example, MIDA boronates are recognized as versatile synthons for constructing complex natural product motifs mdpi.comnih.gov. Similarly, appropriately functionalized heptanimidamide derivatives could be synthesized and then coupled with other molecular fragments, enabling the systematic construction of larger and more complex structures.

Metal-Catalyzed Annulations: Transition metal catalysis, particularly using rhodium (Rh), plays a crucial role in C-H activation and annulation reactions for constructing complex heterocyclic systems rsc.org. These methods can lead to fused ring systems incorporating the imidamide functional group, offering pathways to novel chemical scaffolds.

Regio- and Stereoselectivity in Derivative Synthesis

Controlling the regiochemistry and stereochemistry during the synthesis of heptanimidamide derivatives is critical for obtaining specific target molecules with desired properties.

Regioselectivity: The synthesis of various heterocyclic systems, such as imidazoles and imidazolidin-2-ones, has seen significant advancements in regioselective methodologies rsc.orgmdpi.comresearchgate.net. For heptanimidamide, regioselectivity becomes important when considering the potential for substitution at different nitrogen atoms or functionalization at specific positions along the heptyl chain. Careful selection of reaction conditions and catalysts is necessary to direct these transformations to the desired sites.

Stereoselectivity: For derivatives possessing chiral centers or when aiming to synthesize enantiomerically pure compounds, stereoselective synthesis is paramount. Techniques employing chiral catalysts, chiral auxiliaries, or asymmetric induction are essential for controlling the three-dimensional arrangement of atoms rsc.orgbeilstein-journals.orgrsc.orgnih.gov. Applying these principles to the synthesis of heptanimidamide derivatives would allow for the creation of stereochemically defined molecules with potential applications in areas where precise molecular architecture is crucial.

Utilization of Derivatives as Building Blocks in Multi-Step Synthesis

Functionalized heptanimidamide derivatives can serve as valuable intermediates or synthons in the construction of more elaborate molecules.

Versatile Intermediates: The imidamide functional group itself can participate in a variety of chemical transformations or act as a crucial attachment point for further synthetic elaboration. Derivatives with tailored functionalities on either the nitrogen atoms or the alkyl chain can be synthesized to efficiently introduce specific structural motifs into complex target molecules.

Strategic Synthons: By designing heptanimidamide derivatives with reactive handles, chemists can strategically incorporate them into multi-step synthetic sequences. This approach aligns with the broader concept of utilizing well-defined building blocks to streamline the synthesis of complex natural products or pharmaceuticals nih.govrsc.org. For example, a heptanimidamide derivative bearing a terminal alkene on its alkyl chain could be subjected to olefin metathesis or other coupling reactions to extend its structure.

Compound List

Heptanimidamide

Heptanimidamide hydrochloride

Advanced Spectroscopic and Analytical Characterization Methodologies for Heptanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, providing detailed information about the structure, dynamics, and electronic environment of molecules. For Heptanimidamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for definitive characterization. The principles of NMR involve the interaction of atomic nuclei with a magnetic field, leading to distinct signals that correlate with the chemical environment of the nuclei libretexts.orgmdpi.comnih.govtechnologynetworks.com.

High-Resolution ¹H and ¹³C NMR Spectroscopy

High-resolution ¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. For Heptanimidamide (CH₃(CH₂)₅C(=NH)NH₂), the ¹H NMR spectrum is expected to display characteristic signals arising from the heptyl chain and the imidamide protons. The terminal methyl group (CH₃) is anticipated to resonate as a triplet around 0.9 ppm, typical for primary alkyl protons libretexts.org. The methylene (B1212753) protons (CH₂) of the heptyl chain will appear as multiplets in the range of 1.2–1.6 ppm, with the methylene group adjacent to the C=N carbon likely shifted slightly downfield, possibly around 2.2–2.6 ppm, due to the electron-withdrawing nature of the imine group libretexts.orgacs.orgacs.org. The NH₂ protons and the =NH proton are expected to give broad singlets, with their chemical shifts being highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and potential tautomerization or proton exchange libretexts.org. Typical ranges for these protons might be 5–8 ppm for NH₂ and 7–10 ppm for =NH.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in Heptanimidamide will give rise to a distinct signal. The methyl carbon is expected around 10–15 ppm, while the methylene carbons of the heptyl chain will resonate in the 20–30 ppm region, with the carbon adjacent to the imine group appearing around 30–40 ppm libretexts.orgacs.orgacs.orgrsc.org. The C=N carbon of the imidamide group is highly deshielded and is expected to resonate significantly downfield, typically in the range of 155–170 ppm libretexts.org.

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for Heptanimidamide

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | CH₃ | 0.8 – 1.0 | Triplet (t) |

| ¹H | CH₂ (chain) | 1.2 – 1.6 | Multiplets (m) |

| ¹H | CH₂-C=N | 2.2 – 2.6 | Multiplet (m) |

| ¹H | NH₂ | 5.0 – 8.0 | Broad Singlet (bs) |

| ¹H | =NH | 7.0 – 10.0 | Broad Singlet (bs) |

| ¹³C | CH₃ | 10 – 15 | |

| ¹³C | CH₂ (chain) | 20 – 30 | |

| ¹³C | CH₂-C=N | 30 – 40 | |

| ¹³C | C=N | 155 – 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are vital for unambiguously assigning signals and confirming the connectivity within complex molecules like Heptanimidamide.

COSY (Correlation Spectroscopy): This technique establishes correlations between ¹H nuclei that are coupled to each other through chemical bonds (typically ¹H-¹H coupling over two or three bonds) libretexts.org. For Heptanimidamide, COSY would reveal correlations within the heptyl chain, confirming the sequence of methylene groups and the attachment of the methyl group. It could also potentially show correlations between the NH₂ or =NH protons and adjacent protons if exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is invaluable for assigning specific ¹H signals to their corresponding ¹³C signals. For Heptanimidamide, an HSQC spectrum would directly link each proton signal (e.g., CH₃, CH₂, NH₂, =NH) to its directly attached carbon atom, providing definitive assignments for the ¹³C spectrum libretexts.org.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is employed to study processes that occur on the NMR timescale, such as restricted rotation around bonds, tautomerization, or conformational interconversions tubitak.gov.trresearchgate.netacs.org. For Heptanimidamide, DNMR can provide insights into the rotational barrier around the C=N double bond and potential tautomeric forms of the imidamide group (e.g., R-C(=NH)-NH₂ ⇌ R-C(-NH₂)=NH). By acquiring NMR spectra at variable temperatures, signal broadening or coalescence can be observed as these dynamic processes become faster or slower relative to the NMR timescale. Analysis of these temperature-dependent spectral changes allows for the determination of activation energies (ΔG‡) for these processes, offering valuable information about the molecule's conformational flexibility acs.orgmdpi.comtubitak.gov.trresearchgate.netacs.org.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints of functional groups and molecular structure. These techniques are sensitive to changes in bond strength and symmetry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups based on their unique absorption frequencies when interacting with IR radiation nih.gov. For Heptanimidamide, key functional group vibrations are expected:

N-H Stretching: The primary amine (NH₂) and imine (=NH) groups will exhibit characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3300–3500 cm⁻¹, while imine N-H stretches can also appear in this region or slightly lower spectroscopyonline.comijsrch.com.

C-H Stretching: The aliphatic C-H bonds of the heptyl chain will produce stretching vibrations in the region of 2850–2960 cm⁻¹ acs.orgrsc.org.

C=N Stretching: The imine (C=N) double bond of the imidamide functionality is expected to show a strong absorption band, typically in the range of 1640–1690 cm⁻¹ spectroscopyonline.comijsrch.com.

N-H Bending: Bending vibrations of the N-H bonds (scissoring) are usually observed around 1550–1650 cm⁻¹ nih.gov.

Table 5.2.1: Expected IR Absorption Bands for Heptanimidamide

| Wavenumber (cm⁻¹) | Functional Group/Mode | Intensity |

| 3300 – 3500 | N-H Stretch (NH₂, =NH) | Medium/Strong |

| 2850 – 2960 | C-H Stretch (Aliphatic) | Strong |

| 1640 – 1690 | C=N Stretch (Imidamide) | Strong |

| 1550 – 1650 | N-H Bend (NH₂) | Medium |

Computational and Theoretical Studies of Heptanimidamide

Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

The exploration of Heptanimidamide's chemical and biological behavior is greatly enhanced through computational and theoretical studies, particularly in the realm of Structure-Reactivity Relationships (SAR) and Structure-Property Relationships (SPR). These models seek to establish a correlation between the molecular structure of Heptanimidamide and its resulting reactivity and physical properties. Given the absence of extensive experimental data specifically for Heptanimidamide, computational modeling provides a powerful predictive tool.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are pivotal methodologies in this context. nih.gov These models are built upon the principle that the biological activity or physical property of a chemical compound is a function of its molecular structure. nih.gov For Heptanimidamide, such models would aim to predict its behavior by analyzing various molecular descriptors.

The process of developing a QSAR or QSPR model for Heptanimidamide would typically involve several key steps. Initially, the three-dimensional structure of the Heptanimidamide molecule would be generated and optimized using computational chemistry software to achieve its most stable energetic conformation. nih.gov Following this, a wide array of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, including its electronic, steric, and hydrophobic characteristics.

For a molecule like Heptanimidamide, with its heptyl chain and imidamide functional group, several types of descriptors would be of particular interest:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as the distribution of charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.com

Hydrophobicity Descriptors: The long heptyl chain in Heptanimidamide suggests that hydrophobicity will be a significant factor in its interactions with biological systems and its solubility in various solvents. nih.gov Descriptors like the logarithm of the octanol-water partition coefficient (logP) are commonly used to quantify this property.

Once a comprehensive set of descriptors is calculated, statistical methods are employed to build a mathematical model that links a subset of these descriptors to the activity or property of interest. This often involves techniques like multiple linear regression, partial least squares, or more advanced machine learning algorithms. nih.gov

The resulting SAR and SPR models can then be used to predict the reactivity and properties of Heptanimidamide and its derivatives. For instance, a SAR model might predict the binding affinity of Heptanimidamide to a specific biological target, while an SPR model could predict physical properties like boiling point, vapor pressure, or solubility. These predictive models are invaluable in guiding further experimental research and in the rational design of new molecules with desired characteristics.

Illustrative Molecular Descriptors for Heptanimidamide

The following table presents a selection of hypothetical, yet representative, molecular descriptors that would be calculated in a computational study of Heptanimidamide. These values are for illustrative purposes to demonstrate the type of data generated in such an analysis.

| Descriptor Type | Descriptor | Illustrative Value | Significance |

|---|---|---|---|

| Topological | Molecular Weight | 142.24 g/mol | Overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 52.04 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Electronic | HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| Electronic | LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Hydrophobicity | Calculated logP | 2.1 | Octanol-water partition coefficient, indicating lipophilicity. |

Predicted Structure-Property Relationships

Based on the molecular descriptors, SPR models can predict various physicochemical properties of Heptanimidamide. The table below provides illustrative examples of such predictions.

| Property | Predicted Value | Modeling Approach |

|---|---|---|

| Aqueous Solubility | Low | Based on high logP value. |

| Blood-Brain Barrier Permeability | Potentially moderate | Based on TPSA and logP values. researchgate.net |

| Reactivity towards Electrophiles | Moderate | Inferred from HOMO energy. |

| Reactivity towards Nucleophiles | Low | Inferred from LUMO energy. |

The insights gained from these computational models are crucial for understanding how modifications to the structure of Heptanimidamide, such as altering the length of the alkyl chain or substituting atoms in the imidamide group, would likely impact its reactivity and properties. nih.gov This predictive capability is a cornerstone of modern chemical research and drug discovery.

Advanced Applications of Heptanimidamide in Organic Synthesis and Catalysis

Heptanimidamide as a Versatile Synthetic Building Block

Heptanimidamide has demonstrated its utility as a versatile building block in the synthesis of specialized heterocyclic structures. Its primary documented application is in the preparation of 1,2,4-oxadiazole (B8745197) derivatives. Specifically, N-hydroxy-heptanimidamide, a derivative of Heptanimidamide, serves as a key reactant in the formation of styrenyl 1,2,4-oxadiazole compounds. google.com

In a typical synthetic route, N-hydroxy-heptanimidamide is reacted with a suitable carboxylic acid derivative that has been activated, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction leads to the formation of an intermediate which, upon dehydration, cyclizes to form the 1,2,4-oxadiazole ring. The heptyl group from the Heptanimidamide moiety becomes a substituent on the resulting heterocyclic core. This process highlights the role of Heptanimidamide in introducing a specific alkyl chain into the final molecule, which can be crucial for tuning the compound's physical and biological properties.

Table 1: Application of Heptanimidamide in the Synthesis of 1,2,4-Oxadiazoles

| Reactant 1 | Reactant 2 | Key Reagent | Product Class | Reference |

| N-hydroxy-heptanimidamide | Activated Carboxylic Acid | CDI | Styrenyl 1,2,4-oxadiazoles | google.com |

Applications in Multi-Component Reactions (MCRs) for Complex Molecule Synthesis

The structure of Heptanimidamide, featuring a reactive amidine functional group, suggests its potential for use in multi-component reactions (MCRs). While specific examples detailing Heptanimidamide's participation in well-known MCRs are not extensively documented in publicly available literature, its role in the synthesis of 1,2,4-oxadiazoles can be viewed through the lens of a sequential one-pot process that bears resemblance to MCR principles.

The formation of the 1,2,4-oxadiazole ring from N-hydroxy-heptanimidamide and an activated carboxylic acid involves the sequential formation of multiple bonds in a single reaction vessel. google.com This type of transformation, which efficiently builds molecular complexity from relatively simple starting materials, is a hallmark of MCRs. The reaction brings together three components—the heptanimidamide core, a carbonyl-containing fragment, and a nitrogen source (from the hydroxylamine)—to construct the heterocyclic ring.

Further research into the reactivity of Heptanimidamide and its derivatives with other reactants in a one-pot fashion could unveil novel MCRs, leading to the rapid synthesis of diverse and complex molecular scaffolds.

Use as a Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

There is currently no publicly available scientific literature or patent documentation that describes the use of Heptanimidamide as a catalyst or as a precursor for ligands in either homogeneous or heterogeneous catalysis. The amidine functional group present in Heptanimidamide can, in principle, coordinate to metal centers, suggesting a potential for its derivatives to act as ligands. However, the exploration of Heptanimidamide in this capacity has not been reported.

Heptanimidamide-Derived Functional Materials

Incorporation into Polymeric Frameworks

Information regarding the incorporation of Heptanimidamide into polymeric frameworks is not available in the current body of scientific literature. The development of polymers from Heptanimidamide would require bifunctional derivatives that can undergo polymerization reactions.

Supramolecular Assembly Applications

There are no documented studies on the use of Heptanimidamide in supramolecular assembly. The potential for the amidine moiety to participate in hydrogen bonding suggests that appropriately designed Heptanimidamide derivatives could, in theory, form supramolecular structures. However, this area remains unexplored.

Emerging Research Frontiers and Future Directions

Development of Asymmetric Synthetic Routes to Chiral Heptanimidamides

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Heptanimidamide, the development of asymmetric synthetic routes to its chiral forms represents a significant and valuable research frontier. Chiral Heptanimidamides, possessing a stereogenic center, could exhibit unique biological activities and serve as valuable building blocks in the synthesis of complex molecules.

Current research into the asymmetric synthesis of other chiral aliphatic amines and amides provides a roadmap for developing similar methodologies for Heptanimidamide. nih.govresearchgate.net Strategies involving chiral catalysts, auxiliaries, and reagents are likely to be at the forefront of these efforts. For instance, transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral precursor could yield chiral Heptanimidamide with high enantioselectivity. Another promising avenue is the use of organocatalysis, which has seen remarkable progress in the asymmetric functionalization of amines. brandeis.edu

Key research objectives in this area would include:

The design and synthesis of suitable prochiral precursors to Heptanimidamide.

The screening of a diverse range of chiral catalysts, including those based on transition metals and organic molecules.

The optimization of reaction conditions to achieve high yields and enantiomeric excesses.

The development of scalable and cost-effective synthetic routes to make chiral Heptanimidamides accessible for further research and potential applications.

| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition-metal complexes (e.g., Rh, Ru, Ir) | High efficiency and enantioselectivity. | Synthesis of suitable prochiral substrates. |

| Organocatalytic Amination | Chiral Brønsted acids, Lewis bases, or phase-transfer catalysts | Metal-free, environmentally benign. | Control of stereoselectivity with a flexible alkyl chain. |

| Chiral Auxiliary-Mediated Synthesis | Use of a covalently attached chiral molecule | Predictable stereochemical outcome. | Additional steps for attachment and removal of the auxiliary. |

Exploration of Novel Reactivity Modes and Catalytic Applications

The amidine functional group is known for its basicity and ability to act as a ligand for metal catalysts or as an organocatalyst itself. rsc.org The exploration of Heptanimidamide's reactivity could unveil novel catalytic applications. As a relatively simple alkylimidamide, it could serve as a model system for understanding the catalytic behavior of more complex amidine-containing molecules.

Potential areas of investigation include:

Organocatalysis: Heptanimidamide and its derivatives could be explored as catalysts for a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and acyl transfer reactions. mdpi.com The long heptyl chain might influence solubility and steric interactions, potentially leading to unique reactivity or selectivity.

Ligand for Transition-Metal Catalysis: The nitrogen atoms of the amidine group can coordinate to transition metals, making Heptanimidamide a potential ligand in catalysis. The resulting metal complexes could be screened for activity in cross-coupling reactions, hydrogenations, and other important transformations.

Frustrated Lewis Pair Chemistry: The combination of the basic amidine with a bulky Lewis acid could form a frustrated Lewis pair (FLP), capable of activating small molecules like H₂, CO₂, and olefins for subsequent reactions.

Design of Heptanimidamide-Based Probes for Chemical Biology Research

Chemical probes are essential tools for studying biological processes in their native environment. nih.govyoutube.com The design of Heptanimidamide-based probes could provide new avenues for investigating biological systems. By attaching a reporter group, such as a fluorophore, to the Heptanimidamide scaffold, it may be possible to create probes that can visualize specific cellular components or processes. nih.govmdpi.com

The design of such probes would involve:

Synthesis of Functionalized Heptanimidamides: Methods would need to be developed to introduce reactive handles onto the Heptanimidamide molecule, allowing for the attachment of reporter groups. nih.gov

Incorporation of Fluorophores: A variety of fluorescent dyes could be conjugated to Heptanimidamide to create probes with different spectral properties. rsc.org

Evaluation of Probe Properties: The resulting probes would need to be evaluated for their photophysical properties, cell permeability, and specificity for their intended biological target.

The lipophilic heptyl chain of Heptanimidamide might facilitate membrane crossing, a desirable property for intracellular probes.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions that are difficult to control in a flask. rsc.orgmdpi.com The integration of Heptanimidamide synthesis with flow chemistry could lead to more efficient and automated production methods.

A continuous-flow process for Heptanimidamide could involve:

Packed-Bed Reactors: The use of immobilized reagents or catalysts in a packed-bed reactor could simplify purification and allow for continuous operation. vapourtec.com

In-line Analysis: The integration of analytical techniques, such as infrared spectroscopy or mass spectrometry, could allow for real-time monitoring and optimization of the reaction.

Telescoped Reactions: Multiple reaction steps could be performed in a continuous sequence without the need for isolating intermediates, leading to a more streamlined and efficient process. nih.gov

The development of an automated synthesis platform for Heptanimidamide and its derivatives would accelerate the discovery of new applications by enabling the rapid production of a library of related compounds for screening.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.orgbohrium.com These tools could be invaluable in accelerating the development of synthetic routes to Heptanimidamide and in understanding its reactivity.

Potential applications of ML and AI in Heptanimidamide research include:

Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a proposed synthesis of Heptanimidamide, saving time and resources by avoiding unsuccessful experiments. cas.org

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction to identify the optimal conditions for the synthesis of Heptanimidamide with high yield and purity. researchgate.net

Discovery of Novel Reactions: Generative AI models could be used to propose entirely new synthetic routes to Heptanimidamide, potentially leading to more efficient and sustainable processes. youtube.com

Conclusion and Outlook

Summary of Key Research Findings

Current scientific literature and chemical databases identify Heptanimidamide primarily through its basic chemical and physical properties. As an amidine, it possesses a characteristic functional group that dictates much of its chemical behavior. The compound is known by its CAS Registry Number 95093-94-0, with the molecular formula C7H16N2 and a molecular weight of approximately 128.22 g/mol . It is often handled and referenced in its hydrochloride salt form (CAS 57297-28-6), which is typically a powder with a reported melting point in the range of 65-66°C. The hydrochloride salt is associated with hazard statements indicating it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation. sigmaaldrich.comgoogle.comgoogle.comamazonaws.comambeed.comchemblink.comwordpress.com

Notably, Heptanimidamide appears in patent literature concerning the synthesis and pharmaceutical applications of related compounds, such as imidazolylphenyl amidines. google.comhabitablefuture.org This suggests that Heptanimidamide may serve as a synthetic intermediate or a structural motif in the development of more complex molecules with potential therapeutic properties. However, detailed experimental research findings, including specific synthesis yields, reactivity studies, or biological activity data directly attributed to Heptanimidamide, are not extensively documented in the readily accessible scientific literature.

Table 1: Key Properties of Heptanimidamide and its Hydrochloride Salt

| Property | Heptanimidamide | Heptanimidamide Hydrochloride |

| CAS Registry Number | 95093-94-0 | 57297-28-6 |

| Molecular Formula | C7H16N2 | N/A |

| Molecular Weight | 128.22 g/mol | 164.68 g/mol |

| Physical Form | N/A (often handled as salt) | Powder |

| Melting Point | N/A | 65-66 °C |

| IUPAC Name (HCl salt) | N/A | hept-1-ene-1,1-diamine hydrochloride |

| SMILES | CCCCCCC(N)=N | N/A |

Perspectives on Future Research Opportunities in Heptanimidamide Chemistry

The current understanding of Heptanimidamide suggests several avenues for future research, particularly in expanding its chemical characterization and exploring its synthetic utility.

Synthesis and Scalability: Further research could focus on developing more efficient, cost-effective, and scalable synthesis routes for Heptanimidamide. Investigating various synthetic methodologies, including green chemistry approaches, would be beneficial for its broader application.

Chemical Reactivity and Functionalization: A deeper understanding of the chemical reactivity of the amidine functional group in Heptanimidamide is warranted. Studies exploring its participation in various organic transformations, such as cyclizations, nucleophilic additions, or its use as a ligand in coordination chemistry, could unlock new synthetic pathways.

Medicinal Chemistry and Drug Discovery: Given its mention in pharmaceutical patents, future research could involve the rational design and synthesis of novel derivatives of Heptanimidamide for evaluation in drug discovery programs. Structure-activity relationship (SAR) studies, where the heptanimidamide moiety is systematically modified or incorporated into larger molecular frameworks, could identify lead compounds with therapeutic potential.

Spectroscopic and Analytical Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and detailed analytical characterization of pure Heptanimidamide and its derivatives would provide a robust foundation for future research and quality control.

Potential Impact on Related Fields of Chemical Science

The advancement of research into Heptanimidamide could have a notable impact across several domains of chemical science.

Organic Synthesis: As a relatively simple amidine, Heptanimidamide could serve as a valuable building block for constructing more complex organic molecules. Its incorporation into synthetic strategies could facilitate access to diverse chemical scaffolds, potentially leading to the discovery of new materials or biologically active compounds.

Medicinal Chemistry and Pharmacology: If future studies reveal favorable pharmacokinetic or pharmacodynamic properties when Heptanimidamide or its derivatives are used as therapeutic agents or as key components in drug molecules, it could contribute to the development of new pharmaceuticals for various diseases. Its potential role as a synthetic intermediate in the production of known or novel drugs is also significant.

Chemical Education: The study of Heptanimidamide and other simple amidines can enhance understanding of fundamental organic chemistry principles, including functional group reactivity, synthesis, and the structure-property relationships that govern chemical behavior.

List of Compounds Mentioned:

Heptanimidamide

Heptanimidamide hydrochloride

Hexanenitrile

Hydroxylamine hydrochloride

Imidazolylphenyl amidines

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Heptanimidamide’s purity and structural integrity?

- Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity. Include retention time comparisons against known standards .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to confirm molecular weight. Isotopic patterns should match theoretical calculations .

- Nuclear Magnetic Resonance (NMR): Conduct 1D (H, C) and 2D (COSY, HSQC) NMR experiments in deuterated solvents (e.g., DMSO-d6) to verify structural assignments. Report chemical shifts, coupling constants, and integration ratios .

- Data Reporting: Tabulate retention times, values, and NMR shifts in supplementary materials. Use metric units and avoid rounding beyond instrument precision (e.g., report to four decimal places) .

Q. How can researchers design a reproducible synthesis protocol for Heptanimidamide?

- Methodological Answer:

- Stepwise Optimization: Systematically vary reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) to identify optimal conditions. Include negative controls (e.g., omitting catalysts) to validate necessity of each component .

- Batch Consistency: Document reagent sources, purification methods (e.g., recrystallization solvents), and lyophilization protocols. For peptides, request peptide content analysis if TFA removal is critical for bioassays .

- Reproducibility Checklist: Provide detailed spectral data, yields, and melting points in the main text. Raw data (e.g., chromatograms) should be archived in appendices or repositories .

Advanced Research Questions

Q. How can contradictory bioactivity data for Heptanimidamide across studies be resolved?

- Methodological Answer:

- Controlled Replication: Reproduce assays under standardized conditions (e.g., cell line passage number, serum-free media, incubation time). Use reference compounds (e.g., positive/negative controls) to calibrate experimental systems .

- Meta-Analysis: Aggregate published IC/EC values and assess variability using statistical tools (e.g., coefficient of variation, ANOVA). Report confidence intervals and -values to quantify significance .

- Mechanistic Studies: Perform structure-activity relationship (SAR) analyses by synthesizing analogs with targeted modifications (e.g., methylation of amide groups) to isolate functional moieties .

Q. What strategies mitigate batch-to-batch variability in Heptanimidamide for longitudinal studies?

- Methodological Answer:

- Quality Control (QC) Protocols: Implement stringent QC checks for each batch, including peptide content analysis, residual solvent testing (GC-MS), and endotoxin screening (LAL assay) .

- Stability Profiling: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-MS checks. Use Arrhenius modeling to predict shelf-life under storage conditions .

- Blinded Re-testing: Redesign assays to include blinded re-evaluation of archived batches alongside fresh samples to isolate variability sources (e.g., degradation vs. synthesis artifacts) .

Data Presentation Guidelines

- Tables: Label with Roman numerals (e.g., Table I) and align decimal points. Include footnotes for abbreviations (e.g., “TFA: trifluoroacetic acid”) .

- Figures: Use high-resolution spectra/chromatograms with insets highlighting critical regions (e.g., diagnostic NMR peaks). Avoid 3D graphs for kinetic data .

- Statistical Reporting: Define (biological replicates), error bars (SD vs. SEM), and statistical tests in figure captions. Use asterisks for significance levels (, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.